3,6-Dichloropicolinaldehyde
Overview
Description
3,6-Dichloropicolinaldehyde is an organic compound with the molecular formula C6H3Cl2NO. It is a halogenated derivative of picolinaldehyde, characterized by the presence of two chlorine atoms at the 3rd and 6th positions of the pyridine ring. This compound is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Dichloropicolinaldehyde can be synthesized through several methods. One common approach involves the chlorination of picolinaldehyde. The reaction typically uses phosphorus oxychloride (POCl3) as the chlorinating agent, and the process is carried out under controlled temperature conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of 2,3,6-trichloropyridine as a starting material. This compound undergoes a carbonyl insertion reaction in the presence of a catalyst, an acid-binding agent, and an organic solvent. The reaction is conducted at elevated temperatures and pressures to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichloropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used to replace the chlorine atoms under basic conditions.
Major Products:
Oxidation: 3,6-Dichloropicolinic acid.
Reduction: 3,6-Dichloropicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-Dichloropicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 3,6-Dichloropicolinaldehyde is primarily related to its reactivity as an aldehyde and its ability to undergo various chemical transformations. The compound can interact with nucleophiles, leading to the formation of new bonds and the generation of diverse chemical structures. Its molecular targets and pathways are largely determined by the specific reactions it undergoes and the functional groups introduced during these transformations .
Comparison with Similar Compounds
3,5-Dichloropicolinaldehyde: Similar structure but with chlorine atoms at the 3rd and 5th positions.
2,6-Dichloropicolinaldehyde: Chlorine atoms at the 2nd and 6th positions.
3,6-Dichloropyridine-2-carboxaldehyde: Similar structure with a carboxaldehyde group at the 2nd position
Uniqueness: 3,6-Dichloropicolinaldehyde is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of chemical transformations it can undergo. This positional specificity allows for selective reactions that are not possible with other isomers, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
3,6-dichloropyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJGZYKXECWPOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445312 | |
Record name | 3,6-Dichloropicolinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343781-53-3 | |
Record name | 3,6-Dichloro-2-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=343781-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dichloropicolinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Dichloropyridine-2-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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